2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-
Overview
Description
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy- is a chemical compound with the molecular formula C7H20O6Si2 It is known for its unique structure, which includes two silicon atoms and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy- typically involves the reaction of silanes with methanol under controlled conditions. One common method includes the use of trimethoxysilane as a starting material, which reacts with methanol in the presence of a catalyst to form the desired compound. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and other oxidized silicon-containing species.
Reduction: Reduction reactions can convert it into simpler silane derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halides and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced silicon-based materials.
Biology: Its derivatives are studied for potential biological activity and applications in drug delivery systems.
Medicine: Research is ongoing into its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy- involves its interaction with various molecular targets. The methoxy groups and silicon atoms play a crucial role in its reactivity and interaction with other molecules. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane
- 3,3,5,5-Tetramethoxy-4-tridecyl-2,6-dioxa-3,5-disilaheptane
Uniqueness
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy- is unique due to its specific arrangement of methoxy groups and silicon atoms, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
trimethoxy(trimethoxysilylmethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20O6Si2/c1-8-14(9-2,10-3)7-15(11-4,12-5)13-6/h7H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYGUVIGOGFJOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C[Si](OC)(OC)OC)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20O6Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454378 | |
Record name | 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5926-29-4 | |
Record name | 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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